2-(2-(2-Propoxyethoxy)ethoxy)ethanol
Description
Historical Perspectives in Chemical Research
Specific historical details regarding the initial synthesis and discovery of 2-(2-(2-Propoxyethoxy)ethoxy)ethanol are not prominently documented in scientific literature. However, its origins are intrinsically linked to the broader development of ethylene (B1197577) glycols and their derivatives in the early 20th century. Triethylene glycol (TEG), the structural backbone of this compound, became a significant industrial chemical due to its properties as a humectant and plasticizer. wikipedia.org
The general synthesis route for glycol ethers of this type is the ethoxylation of an alcohol. This process involves reacting an alcohol with ethylene oxide. In the case of this compound, the synthesis would involve the reaction of propanol (B110389) with three equivalents of ethylene oxide. This method allows for the creation of a wide array of ether solvents with tailored properties based on the starting alcohol and the length of the ethylene oxide chain. While the specific timeline for its first industrial production is unclear, its existence is a logical extension of established industrial processes for creating specialty solvents.
Scope and Relevance in Contemporary Chemical Science
The relevance of this compound in modern chemical science is centered on its properties as a solvent and its role as a chemical intermediate. According to the U.S. Environmental Protection Agency (EPA) Chemical Data Reporting, the compound has a known industrial use in hydraulic fluids. nih.gov Its status as an active chemical under the Toxic Substances Control Act (TSCA) indicates its presence in American commerce, with production volumes reported as being under one million pounds annually between 2016 and 2019. nih.gov
Further illustrating its relevance, the compound is cataloged by the California Air Resources Board, which has determined its Maximum Incremental Reactivity (MIR) value. ca.gov This value is used in atmospheric chemistry models to quantify the compound's potential to form ground-level ozone, highlighting its significance in environmental science and air quality research. ca.gov
While specific research on this compound is limited, its structural similarity to other well-studied triethylene glycol alkyl ethers, such as the monoethyl and monomethyl ethers, suggests its potential utility. sigmaaldrich.comnih.gov These related compounds are valued as high-boiling point solvents in coatings, inks, and cleaning products, and as reagents in chemical synthesis. sigmaaldrich.comnih.gov The unique amphiphilic nature of this compound—possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) characteristics—makes it a potentially valuable specialty solvent for applications requiring the miscibility of diverse substances.
Structural Framework and Functional Group Analysis for Research Elucidation
The molecular structure of this compound is key to its function and chemical behavior. Its molecular formula is C₉H₂₀O₄, and it has a molecular weight of 192.25 g/mol . nih.gov
The structure can be deconstructed into three key components:
A Triethylene Glycol Backbone: This flexible chain consists of three repeating ethylene glycol units (-OCH₂CH₂-). The ether linkages are chemically stable and contribute to the compound's solvent properties and high boiling point.
A Terminal Primary Hydroxyl Group (-OH): This functional group is hydrophilic and provides a site for chemical reactions, such as esterification or further ethoxylation. It also allows the molecule to engage in hydrogen bonding, which influences its viscosity and solubility in water.
A Propyl Ether End-Cap (CH₃CH₂CH₂O-): This terminal propyl group is a hydrophobic alkyl group. It modifies the compound's solvent properties, making it more effective at dissolving nonpolar substances compared to its parent, triethylene glycol.
The combination of the hydrophilic hydroxyl group and ether linkages with the hydrophobic propyl group gives the molecule its amphiphilic character, enabling it to act as a coupling agent or surfactant in various formulations.
Interactive Table: Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 2-[2-(2-propoxyethoxy)ethoxy]ethanol nih.gov |
| CAS Number | 23305-64-8 nih.gov |
| Molecular Formula | C₉H₂₀O₄ nih.gov |
| InChI Key | KCBPVRDDYVJQHA-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CCCOCCOCCOCCO nih.gov |
| Common Synonym | Triethylene glycol monopropyl ether nih.gov |
Interactive Table: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 192.25 g/mol | PubChem nih.gov |
| XLogP3 | 0.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 10 | PubChem nih.gov |
| Exact Mass | 192.13615911 Da | PubChem nih.gov |
| Topological Polar Surface Area | 47.9 Ų | PubChem nih.gov |
| Heavy Atom Count | 13 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-propoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBPVRDDYVJQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044880 | |
| Record name | 2-[2-(2-Propoxyethoxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2-[2-(2-propoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23305-64-8 | |
| Record name | Triethylene glycol monopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23305-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Propoxyethoxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023305648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(2-propoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(2-Propoxyethoxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(2-propoxyethoxy)ethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-(2-PROPOXYETHOXY)ETHOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP739OC1RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2 2 2 Propoxyethoxy Ethoxy Ethanol
Established Synthetic Pathways for Glycol Ether Derivatives
The industrial production of glycol ethers like 2-(2-(2-Propoxyethoxy)ethoxy)ethanol relies on well-understood and scalable chemical reactions. These established pathways are primarily centered on etherification and controlled polymerization techniques.
Etherification Reactions: Mechanistic Insights
Etherification is a fundamental process in the synthesis of glycol ethers. The most prominent method is the Williamson ether synthesis, a versatile and widely used reaction that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.combyjus.comwikipedia.org In this reaction, an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon atom of an organohalide or other compound with a suitable leaving group (such as a tosylate or mesylate). masterorganicchemistry.comwikipedia.org
The mechanism involves a backside attack by the nucleophilic alkoxide on the alkyl halide. This is a concerted process where the new carbon-oxygen bond forms at the same time as the carbon-leaving group bond breaks. wikipedia.org For the synthesis of an unsymmetrical ether like this compound, two primary Williamson routes are theoretically possible:
Reacting the sodium salt of triethylene glycol with a propyl halide (e.g., 1-chloropropane).
Reacting the sodium salt of 1-propanol (B7761284) (sodium propoxide) with 2-(2-(2-chloroethoxy)ethoxy)ethanol.
The SN2 mechanism is most efficient with primary alkyl halides, as steric hindrance around the reaction center can significantly impede the reaction or lead to competing elimination reactions, especially with secondary and tertiary alkyl halides. masterorganicchemistry.comwikipedia.org
Another established etherification method is the acid-catalyzed dehydration of two alcohols. In this process, an acid protonates the hydroxyl group of one alcohol, converting it into a good leaving group (water). The second alcohol molecule then acts as a nucleophile, displacing the water molecule in an SN2 reaction to form a protonated ether, which is subsequently deprotonated. libretexts.org While effective for producing symmetrical ethers, this method is less suitable for unsymmetrical ethers as it typically results in a mixture of products. libretexts.org
Oligomerization and Chain Extension Strategies
The defining structural feature of this compound—the repeating ethoxy units—is typically introduced through a process of oligomerization or chain extension, specifically through ethoxylation. This is the most common industrial method for producing glycol ethers of the E-series. who.int
The synthesis starts with a primary alcohol, in this case, propanol (B110389). This alcohol is reacted with ethylene (B1197577) oxide in a continuous, closed process. who.intoecd.org The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base deprotonates the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the strained three-membered ring of the ethylene oxide molecule, causing it to open and form a new, longer-chain alkoxide. This process can be repeated as more ethylene oxide molecules are added, extending the polyether chain.
The general reaction is as follows: CH₃CH₂CH₂OH + n(C₂H₄O) → CH₃CH₂CH₂O(CH₂CH₂O)ₙH
For the synthesis of this compound, the molar ratio of ethylene oxide to propanol is carefully controlled to favor the addition of exactly three ethylene oxide units (n=3). who.int The final product mixture contains varying amounts of mono-, di-, tri-, and higher glycol ethers, which are then separated and purified by fractional distillation. who.int A similar process, propoxylation, uses propylene (B89431) oxide to add propoxy units. science.gov
Regioselectivity and Stereochemical Considerations in Synthesis
For the synthesis of this compound, which is derived from ethylene oxide, regioselectivity is not a concern as ethylene oxide is a symmetrical molecule. However, in the broader context of glycol ether synthesis, particularly for P-series glycol ethers derived from propylene oxide, regioselectivity is a critical factor. researchgate.net
Propylene oxide is an unsymmetrical epoxide. Its ring-opening reaction with a nucleophile (like an alcohol) can proceed in two different ways, leading to two distinct regioisomers:
Normal addition: Attack at the less-substituted carbon atom, resulting in a secondary alcohol (e.g., 1-methoxy-2-propanol). This pathway is favored under basic or neutral conditions. researchgate.net
Abnormal addition: Attack at the more-substituted carbon atom, yielding a primary alcohol (e.g., 2-methoxy-1-propanol). This route is favored under acidic conditions. researchgate.net
The choice of catalyst (acidic vs. basic) is therefore crucial in directing the reaction to the desired isomer. Basic catalysts, such as choline (B1196258) hydroxide or solid bases like magnesium oxide, have been shown to provide high selectivity for the normal addition product. researchgate.net Stereochemical considerations are also important when dealing with chiral starting materials or catalysts, but are not a factor in the achiral synthesis of the target compound.
Novel Synthetic Approaches and Reaction Engineering
Research into glycol ether synthesis is increasingly focused on improving efficiency, reducing environmental impact, and enhancing catalyst performance.
Catalytic Systems for Enhanced Efficiency
While traditional homogeneous catalysts like sulfuric acid and sodium hydroxide are effective, they present challenges in separation and can cause corrosion and waste disposal issues. researchgate.netgoogle.com Modern research focuses on heterogeneous and more advanced catalytic systems.
Heteropoly acids (HPAs) have shown high catalytic activity for the etherification of glycols with alcohols, often exceeding that of conventional acid catalysts like sulfuric acid. researchgate.net For instance, in the synthesis of diethylene glycol ethyl ether from diethylene glycol and ethanol, a Keggin-type heteropoly acid achieved a 92% conversion rate. researchgate.net
Zeolites and Molecular Sieves , such as SAPO-34 and aluminum-modified titanium silicalite-1 (Al-TS-1), are being explored as efficient and selective catalysts. rsc.orgrsc.org Their well-defined pore structures can limit the formation of undesired byproducts, thus increasing selectivity for the target glycol ether. rsc.org Al-TS-1 acts as a bifunctional catalyst, possessing active sites for both epoxidation and ring-opening, allowing for the one-pot synthesis of propylene glycol methyl ether directly from propylene with high selectivity. rsc.org
Ionic Liquids (ILs) are emerging as environmentally benign catalysts for glycol ether synthesis. Basic ionic liquids, such as choline hydroxide or acetate-based ILs, have demonstrated excellent catalytic performance in the reaction of propylene oxide with alcohols, achieving high conversion and selectivity under mild conditions. researchgate.netresearchgate.net A proposed dual activation mechanism, where the ionic liquid activates both the electrophile and the nucleophile, may account for their high efficiency. researchgate.net
Comparison of Catalytic Systems in Glycol Ether Synthesis
| Catalyst Type | Example Reaction | Key Advantages | Reference |
|---|---|---|---|
| Heteropoly Acid | Diethylene glycol + Ethanol | High activity, higher conversion than conventional acids. | researchgate.net |
| Zeolite (SAPO-34) | Ethylene glycol + Methanol | High selectivity due to pore structure, limits byproduct formation. | rsc.org |
| Ionic Liquid (Choline Hydroxide) | Propylene oxide + Methanol | High conversion (95.4%) and selectivity (94.6%), reusable. | researchgate.net |
| Bifunctional Molecular Sieve (Al-TS-1) | Propylene + H₂O₂ + Methanol | Enables one-pot synthesis, high selectivity (91.53%). | rsc.org |
Sustainable and Green Chemistry Routes
The principles of green chemistry are increasingly being applied to the synthesis of glycol ethers to create more sustainable industrial processes. A key focus is the development of routes that utilize renewable feedstocks and minimize waste.
One promising approach is the direct catalytic etherification of crude ethylene glycol, which can be derived from non-petroleum sources like biomass or coal. google.comrsc.org This method, often using solid acid catalysts, can achieve high conversion and selectivity for glycol ethers while avoiding the use of corrosive liquid acids and simplifying product separation. google.com
Flow Chemistry and Continuous Processing Innovations
The industrial synthesis of glycol ethers has traditionally been dominated by batch or semi-batch processes. However, the paradigm is shifting towards continuous flow chemistry, which offers significant advantages in terms of safety, efficiency, and scalability. While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles can be extrapolated from the continuous production of structurally similar propylene glycol ethers. rsc.orggoogle.comgoogle.com
Continuous processes for propylene glycol ethers typically involve the reaction of an alcohol with an alkylene oxide in a fixed-bed reactor or a series of continuous stirred-tank reactors (CSTRs). google.comgoogle.com For the synthesis of this compound, this would entail the continuous reaction of 1-propanol with ethylene oxide. The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yield of the desired product.
A key innovation in this area is the use of solid acid or base catalysts, which simplifies purification and reduces waste compared to traditional homogeneous catalysts. google.com For instance, a continuous process for producing propylene glycol methyl ether utilizes a catalytic distillation column containing a heterogeneous basic catalyst. google.com This approach combines reaction and separation into a single unit operation, significantly improving process efficiency.
Table 1: Comparison of Batch vs. Continuous Processing for Glycol Ether Synthesis (Illustrative Example based on related processes)
| Parameter | Batch Processing | Continuous Flow Processing |
| Reactor Type | Stirred Tank Reactor | Packed Bed Reactor, Microreactor, CSTRs in series |
| Heat Transfer | Often inefficient, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Can be limiting, especially in viscous media | Enhanced, efficient mixing |
| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small reactor volumes |
| Scalability | Difficult, often requires redesign of equipment | Straightforward, "scaling-out" by parallelization |
| Productivity | Lower, includes downtime for charging/discharging | Higher, continuous operation |
| Selectivity | Can be lower due to temperature gradients | Generally higher due to precise control |
This table is a generalized comparison and specific parameters can vary based on the exact process and equipment.
Derivatization Reactions and Functional Group Transformations
The presence of a terminal hydroxyl group and multiple ether linkages makes this compound a versatile precursor for the synthesis of a wide range of derivatives with tailored properties.
Chemical Modifications at the Hydroxyl Terminus
The primary hydroxyl group is the most reactive site for chemical modification, readily undergoing reactions such as esterification and etherification.
Esterification: The hydroxyl group can be esterified with various carboxylic acids, acid anhydrides, or acid chlorides to form the corresponding esters. These reactions are typically catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid, or can be facilitated by the use of coupling agents. The kinetics of the esterification of a similar compound, propylene glycol monomethyl ether with acetic acid, has been studied using a solid acid catalyst (Amberlyst-15), demonstrating the feasibility of these transformations under heterogeneous catalysis. mdpi.com
Table 2: Illustrative Esterification of a Glycol Ether with Acetic Anhydride
| Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethylene glycol monoethyl ether | Pyridine | None | 100 | 2 | >95 | Generic laboratory procedure |
| Propylene glycol monomethyl ether | Amberlyst-15 | None | 80 | 6 | ~70 | Based on data from mdpi.com |
This table presents representative conditions for the esterification of similar glycol ethers, as specific data for this compound is not available.
Etherification: Further etherification of the terminal hydroxyl group can be achieved through the Williamson ether synthesis. sigmaaldrich.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide or a sulfonate ester. sigmaaldrich.com This reaction allows for the introduction of a second alkyl or aryl group, leading to the formation of asymmetrical di-ethers.
Table 3: Representative Conditions for Williamson Ether Synthesis with a Glycol Ether
| Glycol Ether | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethylene glycol monomethyl ether | Ethyl bromide | NaH | THF | 25-60 | High | General Williamson ether synthesis principles |
| Triethylene glycol monomethyl ether | Propargyl bromide | NaH | THF | 0-25 | High | Adapted from related syntheses |
This table provides illustrative conditions for the etherification of analogous glycol ethers.
Transformations Involving Ether Linkages
The ether linkages in this compound are generally stable under neutral and basic conditions. However, they can be cleaved under strongly acidic conditions, typically using hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). google.commasterorganicchemistry.compearson.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.compearson.com The cleavage can occur at any of the ether bonds, leading to a mixture of smaller glycols and alkyl halides. The regioselectivity of the cleavage depends on the steric and electronic nature of the groups attached to the ether oxygen. For a primary ether, the reaction generally follows an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com
Table 4: General Conditions for Acidic Cleavage of Ethers
| Ether Type | Reagent | Conditions | Products | Mechanism | Reference |
| Dialkyl Ether (Primary) | Excess HI or HBr | Heat | Two equivalents of alkyl halide | SN2 | pearson.comlibretexts.org |
| Alkyl Aryl Ether | HI or HBr | Heat | Phenol and alkyl halide | SN2 on alkyl group | libretexts.org |
| Diaryl Ether | HI or HBr | High Temperature | No reaction | - | mdma.ch |
Formation of Complex Polyether Structures
The terminal hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic ethers, such as ethylene oxide or propylene oxide. This allows for the synthesis of more complex polyether structures, including block copolymers and star polymers.
Block Copolymers: By initiating the polymerization of a different alkylene oxide from the hydroxyl terminus of this compound, amphiphilic or all-polyether block copolymers can be synthesized. For instance, the alkoxide of this compound, formed by reaction with a strong base, can initiate the anionic ring-opening polymerization of ethylene oxide to create a block copolymer with a distinct poly(ethylene glycol) segment. acs.orgresearchgate.net
Star Polymers: While this compound itself is a linear monofunctional initiator, it can be used to form the arms of a star polymer in an "arm-first" approach. researchgate.net In this method, the living polymer chains initiated by the glycol ether are cross-linked using a multifunctional agent, such as divinylbenzene. researchgate.net Alternatively, a core-first approach can be utilized where a multifunctional initiator is used to grow multiple polyether arms simultaneously. nih.gov The use of well-defined initiators allows for the synthesis of star polymers with a controlled number of arms and arm lengths. nih.gov
Table 5: Illustrative Example of Anionic Ring-Opening Polymerization Initiated by a Monofunctional Alcohol
| Initiator | Monomer | Base | Solvent | Temperature (°C) | Polymer Architecture | Reference |
| Benzyl Alcohol | Ethylene Oxide | Potassium Naphthalenide | THF | 25 | Linear Poly(ethylene glycol) | General Anionic ROP |
| Poly(propylene glycol) | ε-Caprolactone | Sn(Oct)₂ | Toluene | 115 | Block Copolymer | Based on similar systems researchgate.net |
This table provides representative examples of ring-opening polymerizations initiated by monofunctional alcohols, as specific data for this compound as an initiator is not available.
Advanced Spectroscopic and Chromatographic Methodologies for the Analysis of 2 2 2 Propoxyethoxy Ethoxy Ethanol
Development and Optimization of Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of 2-(2-(2-propoxyethoxy)ethoxy)ethanol, often from complex matrices. The continuous development of these techniques has led to significant improvements in sensitivity, specificity, and comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely employed technique for the trace analysis of volatile and semi-volatile organic compounds like this compound. The coupling of gas chromatography's separation capabilities with the definitive identification provided by mass spectrometry allows for highly sensitive and selective detection.
Methodologies for the trace analysis of glycol ethers often involve sample pre-concentration techniques to enhance detection limits. Headspace solid-phase microextraction (HS-SPME) is a common approach where a coated fiber extracts volatile analytes from the headspace above a sample. For aqueous samples, factors such as extraction temperature, time, salt concentration, and pH are optimized to maximize extraction efficiency. For instance, a polydimethylsiloxane (B3030410) (PDMS) fiber might be used for extraction at an elevated temperature, such as 60°C, for a duration of 30 minutes to ensure sufficient analyte adsorption. The addition of a salt, like sodium chloride, can increase the ionic strength of the sample, thereby promoting the partitioning of the analyte into the headspace.
Following extraction, the analytes are thermally desorbed from the SPME fiber into the GC inlet for separation on a capillary column. The choice of column is critical for resolving the target analyte from other components in the sample. A common stationary phase for this purpose is a non-polar or mid-polar column, which separates compounds based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of this compound, even at trace levels. Detection limits for glycol ethers using HS-SPME-GC-MS can reach the low microgram-per-liter (µg/L) range.
For the analysis of glycol ethers in air samples, a common method involves drawing air through a charcoal tube to adsorb the compounds. The adsorbed analytes are then desorbed using a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol, and the resulting solution is injected into the GC-MS system. This technique allows for the determination of time-weighted average concentrations of glycol ethers in workplace environments.
Table 1: GC-MS Parameters for Glycol Ether Analysis
| Parameter | Value/Condition |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |
| Fiber Type | 100 µm Polydimethylsiloxane (PDMS) |
| Extraction Temperature | 60°C |
| Extraction Time | 30 min |
| Salt Concentration | 25% (w/v) NaCl |
| Gas Chromatography | |
| Column | Capillary Column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Temperature Program | Optimized for separation of glycol ethers |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Specificity
For non-volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive alternative to GC-MS. This technique is particularly valuable for the analysis of this compound in complex biological or environmental matrices.
In LC-MS/MS, the sample is first separated using liquid chromatography, typically with a reversed-phase column such as a C18. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with a gradient elution program used to effectively separate the analytes.
Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive ion mode. The specificity of LC-MS/MS is derived from the use of tandem mass spectrometry, where two mass analyzers are used in series. The first mass analyzer selects the precursor ion of the target analyte (the protonated molecule [M+H]+ for this compound). This selected ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as it monitors a specific precursor-to-product ion transition that is unique to the target analyte. This minimizes interferences from other compounds in the sample matrix, leading to highly reliable quantification.
For the analysis of similar compounds like ethylene (B1197577) glycol and its oligomers in human serum, protein precipitation with a solvent such as acetonitrile is a common sample preparation step. The developed LC-MS/MS methods can achieve low limits of detection and quantification, often in the sub-microgram-per-milliliter (µg/mL) range, with good linearity and recovery.
Table 2: LC-MS/MS Parameters for Glycol Ether Analysis
| Parameter | Value/Condition |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile and Water Gradient |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]+ |
| Product Ion(s) | Specific fragments of the parent molecule |
Hyphenated Techniques for Comprehensive Characterization
For a more comprehensive characterization of complex samples containing this compound and other related compounds, hyphenated techniques that combine multiple analytical methods can be employed. These advanced approaches provide a more complete picture of the sample composition.
One such technique is comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry. In GCxGC, two different GC columns with orthogonal separation mechanisms are connected in series. This provides a much higher separation power than conventional one-dimensional GC, allowing for the resolution of a greater number of individual components in a complex mixture. When coupled with a fast-scanning mass spectrometer, GCxGC-MS can provide detailed information on the identity and quantity of a wide range of compounds, including isomers and other closely related structures that may co-elute in a single-column separation.
Another hyphenated approach involves the combination of different sample introduction techniques with GC-MS or LC-MS. For example, the use of different extraction methods, such as solid-phase extraction (SPE) followed by derivatization, can be used to isolate and analyze different classes of compounds within the same sample. This multi-faceted approach ensures a more thorough and comprehensive characterization of the sample matrix.
Evolution of Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and characterization of molecules like this compound. Advances in these techniques have enabled a deeper understanding of its molecular structure and vibrational properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. For this compound, distinct signals would be expected for the protons on the propyl group, the ethoxy groups, and the terminal hydroxyl group. The integration of these signals provides the ratio of protons in each of these environments, while the splitting patterns (multiplicity) due to spin-spin coupling reveal the number of neighboring protons.
¹³C NMR provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., CH₃, CH₂, CH₂O).
For more complex structural assignments, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed. COSY experiments reveal which protons are coupled to each other, helping to establish the connectivity of the proton network. HSQC experiments correlate the signals of protons directly bonded to carbon atoms, allowing for the unambiguous assignment of both the ¹H and ¹³C spectra. These advanced NMR methods are crucial for the definitive structural elucidation of this compound and for distinguishing it from its isomers.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Propoxy Group | ||
| CH₃ | ~0.9 | ~10 |
| CH₂ | ~1.5 | ~22 |
| OCH₂ | ~3.4 | ~74 |
| Ethoxy Groups | ||
| OCH₂CH₂O | ~3.6 | ~70 |
| OCH₂CH₂OH | ~3.7 | ~72 |
| Terminal Group | ||
| CH₂OH | ~3.7 | ~61 |
| OH | Variable | - |
Infrared and Raman Spectroscopic Studies of Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These methods are based on the interaction of electromagnetic radiation with the molecular vibrations of the compound.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400 cm⁻¹ would be indicative of the O-H stretching vibration of the terminal hydroxyl group. Strong C-O stretching vibrations from the ether linkages would be observed in the fingerprint region, typically around 1100 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C and C-O skeletal vibrations would be expected to show strong signals in the Raman spectrum. By analyzing both the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.
Theoretical calculations, such as those using density functional theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of the observed vibrational bands. These calculations can predict the vibrational frequencies and intensities, which can then be compared to the experimental data to confirm the structural assignments.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H | Stretching | 3400 (broad) |
| C-H | Stretching | 2850-3000 |
| C-O | Stretching (Ether) | ~1100 |
Mass Spectrometric Fragmentation Pathway Analysis
The analysis of this compound by mass spectrometry reveals a characteristic fragmentation pattern that is instrumental in its identification and structural elucidation. Under electron ionization (EI), the molecular ion peak is often weak or absent, a common trait for ethers. osha.gov The fragmentation is primarily driven by the presence of the oxygen atoms, leading to specific cleavage patterns.
The initial ionization of the molecule results in a molecular ion, [C9H20O4]+•. The fragmentation of this molecular ion and subsequent fragment ions proceeds through several key pathways, including alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen atom) and cleavage of the C-O bonds. These processes lead to the formation of a series of oxonium ions. A proposed fragmentation pathway for this compound is detailed below, based on established fragmentation patterns of glycol ethers and mass spectral data. osha.govmdpi.comnih.gov
A prominent fragmentation route involves the cleavage of the carbon-carbon bonds adjacent to the ether oxygens. For instance, the loss of a propyl radical (•CH2CH2CH3) from the propoxy end of the molecule is a likely event. Another significant fragmentation pathway is the cleavage of the ethoxy linkages, leading to the formation of smaller, stable ions. The presence of multiple ether linkages provides several sites for such cleavages, resulting in a complex but interpretable mass spectrum.
The resulting fragment ions can undergo further fragmentation, such as the loss of neutral molecules like ethylene oxide (C2H4O), leading to a cascade of smaller ions. The relative abundance of these fragment ions is dependent on their stability.
The table below presents the major fragment ions observed in the mass spectrum of this compound, along with their proposed structures and the corresponding fragmentation steps.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Proposed Fragmentation Pathway |
| 147 | [CH3(OC2H4)3]+ | Loss of a C3H7 radical from the parent ion |
| 133 | [HO(C2H4O)2CH2CH2]+ | Cleavage of the propoxy group |
| 103 | [CH3(OC2H4)2]+ | Loss of a C3H7O radical |
| 89 | [HO(C2H4O)CH2]+ | Further fragmentation of the m/z 133 ion |
| 59 | [CH3OC2H4]+ | Cleavage of the ether chain |
| 45 | [C2H5O]+ | Common fragment for ethoxylated compounds |
Integration of Miniaturized and Automated Analytical Platforms
The analysis of this compound is increasingly benefiting from the integration of miniaturized and automated analytical platforms. These advanced systems, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS), offer significant advantages in terms of speed, sample and reagent consumption, and the potential for on-site or in-situ analysis. su.seunit.norsc.org The development of such platforms for the analysis of glycol ethers and other organic compounds is a growing area of research. mdpi.comrsc.org
Miniaturized sample preparation techniques are a key component of these integrated platforms. Methods such as ultrasound-assisted extraction (UAE) and micro-matrix solid-phase dispersion (µMSPD) have been successfully applied to the extraction of glycol ethers from complex matrices like cosmetics. mdpi.comresearchgate.net These techniques significantly reduce the amount of sample and solvent required, aligning with the principles of green analytical chemistry. mdpi.comresearchgate.net
Following sample preparation, the analysis is often performed using miniaturized separation techniques coupled with sensitive detection methods. Micro-gas chromatography (µGC) and capillary electrophoresis (CE) on a chip are prominent examples. rsc.org These microfluidic devices enable rapid separations with high efficiency. For detection, miniaturized detectors such as micro-flame ionization detectors (µFID) or laser-induced fluorescence (LIF) detectors can be integrated into the chip. rsc.org
The automation of these platforms is achieved through the precise control of fluid flow using microvalves and micropumps, all integrated onto the microfluidic chip. rsc.org This allows for the entire analytical workflow, from sample introduction and preparation to separation and detection, to be performed in a continuous and automated fashion. Such automated systems are particularly valuable for high-throughput screening and for monitoring applications where frequent analysis is required.
The table below summarizes some of the miniaturized and automated analytical platforms that have been developed for the analysis of organic compounds, with potential applicability to this compound.
| Platform | Key Features | Potential Application for this compound Analysis |
| Microfluidic Organic Analyzer (MOA) | Programmable microfluidic analyzer, capillary electrophoresis, laser-induced fluorescence detection. rsc.org | High-sensitivity analysis in environmental or industrial settings. |
| µMSPD-GC-MS | Micro-matrix solid-phase dispersion coupled with gas chromatography-mass spectrometry. mdpi.comresearchgate.net | Analysis in complex matrices like consumer products. |
| Miniaturized Near-Infrared Analyzer | Portable MEMS-based spectrometer for on-site analysis. mdpi.com | Rapid, non-destructive quantitative analysis. |
Analytical Quality Parameters and Green Analytical Chemistry Principles in Method Development
The development of analytical methods for this compound must adhere to stringent analytical quality parameters to ensure the reliability and validity of the results. researchgate.net Simultaneously, there is a growing emphasis on incorporating the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of these methods. mdpi.comresearchgate.net
Key analytical quality parameters that are evaluated during method validation include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net Linearity establishes the concentration range over which the analytical signal is directly proportional to the analyte concentration. Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision measures the degree of agreement among a series of individual measurements. LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the development of analytical methods for compounds like this compound. The core tenets of GAC aim to reduce or eliminate the use and generation of hazardous substances in analytical processes. This is achieved through several strategies, including:
Miniaturization: Reducing the scale of the analysis leads to a significant decrease in sample size, reagent consumption, and waste generation. mdpi.comresearchgate.net
Use of Safer Solvents and Reagents: Replacing toxic organic solvents with greener alternatives, such as water or supercritical fluids, is a key objective.
Automation and High-Throughput Methods: Automated systems can lead to more efficient use of reagents and energy. rsc.org
Direct Analysis Techniques: Methods that require minimal or no sample preparation are preferred as they reduce solvent use and analysis time.
The development of methods based on miniaturized sample preparation techniques like UAE and µMSPD, followed by GC-MS, for the analysis of glycol ethers exemplifies the successful implementation of GAC principles. mdpi.comresearchgate.net These methods not only meet the required analytical performance standards but also offer a more environmentally sustainable approach to chemical analysis.
The following table outlines the key analytical quality parameters and how they are addressed in the context of green analytical method development for this compound.
| Analytical Quality Parameter | Definition | Implementation in Green Analytical Methods |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Assessed over a relevant concentration range, ensuring the method is suitable for its intended purpose. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Determined by recovery experiments using certified reference materials or spiked samples, often with reduced sample volumes. |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Evaluated at different concentration levels to ensure method robustness, even with miniaturized systems. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Miniaturized systems with sensitive detectors can achieve low LODs despite smaller sample volumes. mdpi.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Important for regulatory compliance and trace analysis, achievable with optimized green methods. researchgate.net |
Theoretical and Computational Chemistry Investigations of 2 2 2 Propoxyethoxy Ethoxy Ethanol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of a molecule, providing insights into its stability, reactivity, and bonding. For 2-(2-(2-propoxyethoxy)ethoxy)ethanol, such calculations would illuminate the influence of its constituent ether linkages and terminal hydroxyl group.
The electronic structure of this compound is defined by a framework of sigma (σ) bonds that constitute its carbon backbone and C-O bonds. These σ bonds provide the fundamental stability of the molecule. The oxygen atoms, both in the ether linkages and the terminal hydroxyl group, possess lone pairs of electrons residing in non-bonding molecular orbitals. These lone pairs are crucial in determining the molecule's chemical behavior, particularly its ability to act as a Lewis base and a hydrogen bond acceptor. sigmaaldrich.cn
Molecular orbital theory would predict that the highest occupied molecular orbitals (HOMOs) of this compound are likely to have significant contributions from the lone pair orbitals of the oxygen atoms. The lowest unoccupied molecular orbitals (LUMOs), conversely, would be expected to be associated with the antibonding σ* orbitals of the C-O and C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Electrostatic potential (ESP) maps are a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. youtube.comlibretexts.org For this compound, an ESP map would be expected to show regions of negative electrostatic potential (typically colored red or orange) concentrated around the electronegative oxygen atoms of the ether and hydroxyl groups. These regions are indicative of electron-rich areas that are susceptible to attack by electrophiles.
| Atom/Group | Expected Partial Charge (e) |
|---|---|
| Ether Oxygens | -0.4 to -0.6 |
| Hydroxyl Oxygen | -0.7 to -0.8 |
| Hydroxyl Hydrogen | +0.4 to +0.5 |
| Propyl Group Carbons | -0.1 to -0.2 |
| Ethoxy Group Carbons | -0.1 to -0.2 |
Disclaimer: The data in this table is illustrative and based on typical values observed in computational studies of similar glycol ethers. Specific values for this compound would require dedicated quantum chemical calculations.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. nih.govresearchgate.net The HOMO and LUMO are the key players in many chemical reactions. For this compound, the HOMO, being localized on the oxygen lone pairs, would be the primary site for electrophilic attack. The LUMO, associated with antibonding orbitals, represents the most likely site for nucleophilic attack.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO gap provides a measure of the molecule's excitability and its tendency to undergo chemical reactions. Glycol ethers generally exhibit relatively large HOMO-LUMO gaps, indicating their general stability.
| Orbital | Typical Energy Range (eV) |
|---|---|
| HOMO | -9.0 to -10.5 |
| LUMO | 1.0 to 2.5 |
| HOMO-LUMO Gap | 10.0 to 13.0 |
Disclaimer: The data in this table is illustrative and based on typical values observed in computational studies of similar glycol ethers. Specific values for this compound would require dedicated quantum chemical calculations.
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.govresearchgate.net
The flexible nature of the this compound molecule, with its multiple single bonds, gives rise to a complex conformational landscape. The key dihedral angles that govern its shape are those around the C-C and C-O bonds of the ethylene (B1197577) glycol units. Studies on similar molecules like ethylene glycol and triethylene glycol have shown that the gauche and trans conformations are the most significant. acs.orgharvard.edu
It is expected that the O-C-C-O and C-O-C-C dihedral angles will predominantly adopt gauche conformations due to the stabilizing gauche effect, which involves favorable hyperconjugative interactions. However, the presence of the bulkier propyl group may introduce some steric hindrance, potentially influencing the population of different conformers. The terminal hydroxyl group can also form an intramolecular hydrogen bond with one of the ether oxygens, further stabilizing certain conformations. An energy landscape for this molecule would likely show multiple local minima corresponding to these various stable conformers, separated by energy barriers that dictate the rates of conformational change.
In an aqueous environment, this compound will engage in a variety of intermolecular interactions, primarily through hydrogen bonding. nih.govacs.org The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen atoms act as hydrogen bond acceptors. sigmaaldrich.cn MD simulations of similar glycol ethers in water have revealed a complex and dynamic hydrogen-bonding network. nih.gov
Water molecules will form a hydration shell around the glycol ether molecule. The hydrophilic portion of the molecule (the ethoxy and hydroxyl groups) will interact favorably with water through hydrogen bonds. The hydrophobic propyl group, on the other hand, will induce a local ordering of water molecules, a phenomenon known as hydrophobic hydration. The balance between these hydrophilic and hydrophobic interactions will ultimately determine the solubility and aggregation behavior of this compound in water. The amphiphilic nature of this molecule suggests it may exhibit surfactant-like properties at interfaces.
| Hydrogen Bond Type | Typical Lifetime Range (ps) |
|---|---|
| Glycol Ether (OH) --- Water | 2 - 5 |
| Water --- Glycol Ether (Ether O) | 1 - 3 |
| Water --- Water | 1 - 2 |
Disclaimer: The data in this table is illustrative and based on typical values observed in computational studies of similar glycol ethers in aqueous solution. Specific values for this compound would require dedicated molecular dynamics simulations.
Dynamics of Flexible Ether Chains
The chemical structure of this compound features a flexible backbone composed of ether linkages. The dynamics of this chain are critical to its macroscopic properties and are governed by rotations around its various single bonds, primarily the Carbon-Carbon (C-C) and Carbon-Oxygen (C-O) bonds. Molecular dynamics (MD) simulations are a primary tool for investigating these conformational dynamics. stmjournals.comresearchgate.net
The conformation of the ethylene glycol units within the chain is often described by the dihedral angles along the backbone. The most significant of these is the O-C-C-O dihedral angle, which can exist in either a trans (anti) conformation (around ±180°) or a gauche conformation (around ±60°). nih.gov For pure liquid ethylene glycol and its oligomers, the gauche conformation is typically favored, a preference that is influenced by the surrounding environment, such as dilution in a solvent like water. researchgate.netnih.gov In aqueous solutions, interactions with water molecules can further stabilize the gauche conformer. nih.gov
Table 1: Key Dihedral Angles and Conformational States in Glycol Ether Chains This table is a generalized representation based on studies of ethylene glycol and its oligomers.
| Dihedral Angle | Description | Common Conformation(s) | Significance |
|---|---|---|---|
| O-C-C-O | Defines the backbone shape of the ethylene glycol unit. | Gauche (±60°), Trans (±180°) | Crucial for determining the overall chain compactness and flexibility. The gauche form is often preferred in liquid states. nih.gov |
| C-O-C-C | Rotation around the ether linkage. | Typically Trans | Affects the extension and orientation of the chain segments relative to each other. |
| H-O-C-C | Orientation of the terminal hydroxyl group. | Gauche, Trans | Determines the directionality of hydrogen bond donation from the alcohol group. nih.gov |
Force Field Development and Parameterization for Molecular Simulations
To accurately simulate molecules like this compound, molecular dynamics (MD) simulations require a reliable force field. A force field is a set of mathematical functions and associated parameters used to calculate the potential energy of a system of atoms. For complex molecules such as poly(ethylene glycol) ethers, standard, general-purpose force fields may not adequately reproduce experimental properties. nih.govacs.org Therefore, the development and parameterization of specific force fields are often necessary.
Several well-known force fields, including AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS (Optimized Potentials for Liquid Simulations), have been developed or modified for glycol ethers. nih.govacs.orgnih.gov The parameterization process involves adjusting force field terms—such as those for dihedral angles and atomic partial charges—to ensure the simulations can accurately replicate known experimental data. acs.org Key properties used for this validation include liquid density, heat of vaporization, dielectric constant, and self-diffusion coefficients over a range of temperatures. nih.govresearchgate.net
For instance, one study focused on developing an AMBER-compatible force field for poly(ethylene glycol) ethers by fitting parameters to liquid densities and dielectric constants, resulting in significantly better predictions than the original general AMBER force field (GAFF). nih.gov Another effort revised the CHARMM (C36) force field for linear ethers by using ab initio quantum mechanics calculations to refine partial charges and dihedral parameters, leading to improved agreement with experimental densities and free energies of hydration. nih.gov These specialized force fields are crucial for obtaining predictive and physically meaningful simulation results for systems containing glycol ethers.
Table 2: Examples of Force Field Parameterization for Glycol Ethers
| Force Field | Molecule/Family | Properties for Parameterization/Validation | Key Findings |
|---|---|---|---|
| New GAFF-compatible | Poly(ethylene glycol) ethers (glymes) | Liquid density, dielectric constant, self-diffusion coefficient, shear viscosity, vaporization enthalpy. nih.gov | The new force field showed excellent agreement with experimental liquid phase densities and dielectric constants and was superior to the standard GAFF force field. nih.gov |
| CHARMM (C36e) | Linear ethers and ether-linked phospholipids | Dihedral potential energy landscape, densities, free energies of hydration. nih.gov | The revised force field (C36e) more accurately represents the dihedral energy landscape and improves predictions of densities and hydration free energies. nih.gov |
| OPLS (modified) | Ethylene glycol oligomers (PEG200) | Density, self-diffusion coefficient. acs.org | Adjustments to the (HO)–C–C–O dihedral potential and hydroxy group polarity were needed to improve agreement with experimental data, with adjustments depending on oligomer size. acs.org |
| Coarse-Grained (CG) FF | Polyethylene oxide (PEO) and Polyethylene glycol (PEG) | Density, heat of vaporization, vapor-liquid interfacial tension, solvation free energy. researchgate.net | A transferable coarse-grained model was developed to efficiently simulate large systems of PEO/PEG in aqueous solutions. researchgate.net |
Computational Prediction of Molecular Interactions and Solvation Behavior
Computational models are powerful tools for predicting the complex molecular interactions that govern the behavior of this compound, both in its pure form and in solution. stmjournals.com MD simulations can reveal detailed information about the non-covalent forces at play, including hydrogen bonding and van der Waals interactions.
The amphiphilic nature of this compound—possessing a nonpolar propyl group and polar ether and hydroxyl functionalities—dictates its interaction patterns. In aqueous solutions, the polar parts of the molecule readily engage in hydrogen bonding with water. The ether oxygen atoms and the terminal hydroxyl group act as hydrogen bond acceptors, while the hydroxyl group also serves as a hydrogen bond donor. sigmaaldrich.cn
The structure of the solvent around the solute can be quantified using tools like the radial distribution function (RDF), which describes how the density of surrounding atoms varies as a function of distance from a central atom. researchgate.net MD studies on related glycol ethers in water have shown a clear preference for hydrophilic hydration, with water molecules organizing around the polar groups. researchgate.net At the same time, the propyl group introduces a hydrophobic character, influencing the molecule's ability to dissolve nonpolar substances.
Simulations can also elucidate the balance between solute-solute and solute-solvent interactions. In studies of similar glycol systems, molecular simulations have been used to calculate the free energy profiles for the interaction between the solvent and solutes like CO2, providing a way to predict solubility. researchgate.net Such computational approaches are essential for understanding how these molecules function as solvents and coupling agents, bridging the gap between polar and nonpolar phases. sigmaaldrich.cne3s-conferences.org
Table 3: Computational Methods for Studying Molecular Interactions
| Interaction Type | Computational Method | Information Gained |
|---|---|---|
| Hydrogen Bonding | Molecular Dynamics (MD) Simulations, Radial Distribution Functions (RDFs) | Identifies specific hydrogen bond donors and acceptors, quantifies the number of H-bonds, and describes the geometric arrangement of interacting molecules. researchgate.netresearchgate.net |
| Solvation Structure | MD Simulations, Spatial Distribution Functions (SDFs) | Provides a 3D map of solvent density around the solute, revealing the structure of hydration shells around polar and nonpolar groups. researchgate.netresearchgate.net |
| Hydrophobic Interactions | MD Simulations, Free Energy Calculations | Analyzes the association of nonpolar groups and the energetic favorability of solvation versus self-association. researchgate.net |
| Overall Solubility/Miscibility | Free Energy Calculations (e.g., Thermodynamic Integration, Umbrella Sampling) | Predicts the free energy of solvation and mixing, which are fundamental to understanding solubility behavior. researchgate.net |
Reactivity and Mechanistic Studies of 2 2 2 Propoxyethoxy Ethoxy Ethanol
Reaction Kinetics and Pathways
The reaction kinetics of 2-(2-(2-propoxyethoxy)ethoxy)ethanol are expected to be similar to other large glycol ethers. The primary reaction pathways involve hydrogen atom abstraction, leading to oxidation and subsequent degradation of the molecule.
The initiation of the atmospheric degradation of this compound occurs via hydrogen atom abstraction by OH radicals. nih.govnih.gov For glycol ethers, this abstraction predominantly takes place at the C-H bonds of the methylene groups (–CH₂–) adjacent to the ether oxygen atoms. nih.govalliancechemical.com These positions are energetically favorable for abstraction because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom.
The structure of this compound offers several sites for H-atom abstraction. The expected order of reactivity for H-atom abstraction is from the methylene groups adjacent to the ether linkages, followed by other methylene groups in the alkoxy chains, and to a lesser extent, from the terminal hydroxyl group. alliancechemical.com This selectivity is a common feature in the reactions of ethers and alcohols with OH radicals. nih.gov
Following the initial H-atom abstraction, the resulting alkyl radical (R•) rapidly reacts with atmospheric molecular oxygen (O₂) to form a peroxy radical (RO₂•). nih.govmerckmillipore.com
R• + O₂ → RO₂•
The fate of the peroxy radical is a critical determinant of the subsequent degradation pathway and the formation of secondary pollutants. The reaction pathways of the RO₂• radical are influenced by the concentration of nitrogen oxides (NOx) in the atmosphere. nih.gov
In environments with high NOx levels, the peroxy radical will likely react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).
RO₂• + NO → RO• + NO₂
The alkoxy radical is unstable and can undergo further reactions, such as unimolecular decomposition via C-C bond scission or isomerization through intramolecular H-atom shifts. These reactions lead to the formation of smaller, oxygenated volatile organic compounds (OVOCs) like aldehydes, ketones, and esters.
In low NOx environments, the peroxy radical can undergo self-reaction or react with the hydroperoxyl radical (HO₂•) to form hydroperoxides, alcohols, and carbonyls. nih.gov Furthermore, intramolecular H-atom shifts, a process known as autoxidation, can become competitive, leading to the formation of highly oxygenated molecules (HOMs). nih.govmerckmillipore.com
Interfacial Reactivity and Surface Chemistry Mechanisms
The interfacial reactivity of this compound is governed by its amphiphilic nature, possessing both a hydrophilic hydroxyl group and hydrophobic alkyl and ether functionalities. alliancechemical.commerckmillipore.com This structure allows it to act as a surfactant, reducing the surface tension at air-water or oil-water interfaces.
Due to its surfactant properties, this compound can accumulate at interfaces, such as the surface of atmospheric aerosols or water droplets. This partitioning to interfaces can influence its atmospheric fate. While detailed studies on the specific interfacial reactions of this compound are limited, it is plausible that its reactivity at an air-water interface could differ from its gas-phase reactivity. For example, the orientation of the molecule at the interface may favor abstraction at specific sites.
Studies on similar poly(ethylene-glycols) have shown that they interact with air-water interfaces, forming stable monolayers. nih.gov The presence of such organic films on atmospheric aerosols can alter their physical and chemical properties, including their ability to act as cloud condensation nuclei. The reactions of this compound at these interfaces could involve heterogeneous oxidation processes, potentially initiated by gas-phase oxidants like OH or ozone partitioning to the interface.
Applications in Chemical Science and Engineering: Non Biological Contexts
Role as an Industrial Solvent and Cosolvent in Formulations
2-(2-(2-Propoxyethoxy)ethoxy)ethanol, also known by the trade name Propyltriglycol, serves as a powerful, high-boiling-point solvent and cosolvent. oxiteno.com Its combination of a polar hydroxyl group and a nonpolar propyl-ether tail allows it to dissolve or couple a wide range of substances. This makes it a valuable component in complex formulations such as coatings, adhesives, cleaning agents, and hydraulic fluids. nih.govontosight.ai In patents, it is frequently listed as a suitable glycol ether for formulations ranging from laundry fragrances to brake fluids and insecticide compositions. googleapis.comgoogle.comepo.org
In the coatings industry, the selection of solvents is critical to the final performance of the paint or varnish. oxiteno.com this compound functions as a slow-evaporating or "tail" solvent. oxiteno.com This property is crucial for optimizing the film-forming process in industrial and printing inks. oxiteno.com Its slow evaporation rate allows for improved leveling of the coating, preventing defects and ensuring a superior final finish. oxiteno.com It helps to adjust the formulation's viscosity for ease of application and promotes better adhesion to the substrate. oxiteno.com
Furthermore, its utility extends to modern waterborne resin systems. It has been identified as a suitable hydrophilic solvent for preparing water-compatible resin crosslinking agents, which are essential for the curing process in many aqueous coatings. epo.org Its inclusion in patent literature for low-VOC (Volatile Organic Compound) coating reducers also points to its role in developing more environmentally considerate coating formulations. justia.com
The dual-solvency nature of this compound makes it an effective component in industrial and household cleaning products. It is capable of solubilizing both water-soluble and oil-soluble soils. Numerous patents for all-purpose cleaners, bathroom surface cleaners, and cleaning wipes list triethylene glycol monopropyl ether as a potential glycol ether cosurfactant. patentcut.compatentcut.comjustia.com In these formulations, it acts as a coupling agent, stabilizing the mixture of water, oils, and surfactants to create a clear, effective cleaning solution. google.com Its high boiling point also makes it suitable for heavy-duty degreasing and processing applications where a less volatile solvent is required.
Beyond its role in physical formulations, this compound is employed as a solvent in chemical synthesis and processing. It has been cited as a potential intermediate in pharmaceutical synthesis and as a suitable water-soluble organic solvent for the production of acyl amino acids. ontosight.aigoogle.com Its ability to dissolve a range of reactants and its high boiling point allow for reactions to be conducted at elevated temperatures.
Recent research has also explored its thermodynamic properties for potential use in nonaqueous alkanolamine-based carbon capture systems, highlighting its application in chemical engineering processes aimed at environmental solutions. acs.org
Advanced Solvent Applications in Materials Science
The unique properties of this compound lend themselves to more advanced applications in the field of materials science, particularly in the creation and stabilization of complex material systems like polymers and nanoparticle dispersions.
In polymer science, this compound is used in both synthesis and formulation. It is listed as a solvent in the creation of hydrophilic polycarbodiimide crosslinkers, which are polymeric agents used to cure and harden waterborne resins, demonstrating a direct role in polymer chemistry. epo.org It is also noted for its utility in resin emulsification for latex applications. oxiteno.com
A specific application involves its use as a solvent for the urease inhibitor N-(n-butyl)thiophosphoric triamide (NBPT). In this process, it dissolves the NBPT, which is then coated onto a urea-formaldehyde polymer (UFP) carrier for use in enhanced-efficiency fertilizers. googleapis.com This demonstrates its function in creating sophisticated, formulated polymer-based delivery systems.
The effective dispersion of nanoparticles into a liquid medium is a critical challenge in nanotechnology. Agglomeration of particles can negate their unique nanoscale properties. Solvents play a key role in overcoming the attractive forces between nanoparticles to create stable dispersions.
This compound has been identified as a suitable organic solvent for this purpose. A patent for producing dispersed sols of surface-modified silica (B1680970) nanoparticles specifically lists it as a viable solvent. google.com Another patent concerning nanometric copper formulations also includes triethylene glycol monopropyl ether as a potential dispersion medium. google.com Its molecular structure can provide steric stabilization, where the solvent molecules adsorb onto the nanoparticle surfaces. The propyl-ether chains extend into the surrounding medium, creating a physical barrier that prevents the particles from aggregating, thus ensuring a stable and effective nanoparticle dispersion.
Electrolyte Formulations for Energy Storage Research
While direct research specifically formulating electrolytes with this compound for commercial energy storage devices is not widely documented in publicly available literature, the class of glycol ethers to which it belongs is of significant interest in next-generation battery research, particularly for lithium-sulfur (Li-S) and lithium-metal batteries.
The utility of ether-based solvents in battery electrolytes is linked to their chemical stability and solvation properties. In Li-S batteries, for instance, conventional carbonate-based electrolytes are incompatible with the polysulfide intermediates formed during cycling, leading to irreversible reactions and rapid degradation. Ether solvents, including cyclic ethers like 1,3-dioxolane (B20135) (DOL) and short-chain glycol ethers (glymes) like 1,2-dimethoxyethane (B42094) (DME), are more stable in the presence of polysulfides and are therefore conventionally used. wikipedia.org
Research into advanced electrolytes often explores longer chain and functionalized ethers for their unique properties:
Solvation of Lithium Salts: The ether oxygen atoms in the glycol ether chain can effectively solvate lithium ions (Li⁺), which is essential for creating a conductive electrolyte. The specific length and structure of the ether chain can influence the solvation number and ion transport properties. rsc.org
Electrochemical Stability: An ideal solvent must have a wide electrochemical stability window to withstand the high and low potentials at the cathode and anode during battery operation without decomposing. ssntm.com Research on compounds like ethylene (B1197577) glycol bis(propionitrile) ether has shown that functionalized ethers can help stabilize the interfaces of both the lithium metal anode and the high-voltage cathode. rsc.org
Tuning Physical Properties: Glycol ethers like this compound offer low volatility and a high boiling point, which can enhance the thermal stability of the electrolyte, a critical safety consideration. ssntm.com
Studies on highly concentrated electrolytes using linear chain dialkyl ethers (e.g., methyl propyl ether, n-butyl methyl ether) have demonstrated their potential as sparingly solvating electrolytes for Li-S batteries, which can suppress the polysulfide shuttle effect and improve cycle life. rsc.org The structure of this compound, a triethylene glycol monopropyl ether, fits the profile of a polar, high-boiling, ether-based solvent that could be investigated as a component in such advanced electrolyte formulations. Its role could be as a primary solvent, a co-solvent to modify viscosity and conductivity, or as a component in a polymer electrolyte matrix. researchgate.net
Table 1: Properties of Solvents Investigated in Ether-Based Electrolyte Research
| Compound Name | Class | Key Property/Application in Research |
|---|---|---|
| 1,2-dimethoxyethane (DME) | Short-chain Glyme | Standard solvent for Li-S batteries, good polysulfide compatibility. wikipedia.org |
| 1,3-dioxolane (DOL) | Cyclic Ether | Standard solvent for Li-S batteries, often used with DME. wikipedia.org |
| Methyl Propyl Ether (MPE) | Linear Dialkyl Ether | Studied in highly concentrated electrolytes for Li-S batteries. rsc.org |
| Ethylene Glycol Bis(propionitrile) Ether | Functionalized Ether | Used as a bi-functional additive to stabilize anode and cathode interfaces. rsc.org |
| This compound | Glycol Ether | Potential candidate due to ether backbone and high boiling point. |
Atmospheric Chemistry and Volatile Organic Compound (VOC) Reactivity Studies
Glycol ethers, including this compound, are recognized as a class of volatile organic compounds (VOCs) that can be emitted into the atmosphere from their use in solvents, coatings, and cleaning products. acs.org Once in the troposphere, their primary degradation pathway is through photo-oxidation initiated by reaction with hydroxyl (OH) radicals. acs.org
The atmospheric chemistry of these compounds is a subject of research due to their potential to form secondary organic aerosols (SOAs), which impact air quality and climate. Studies on model compounds like 2-ethoxyethanol (B86334) provide insight into the likely degradation mechanism for this compound. acs.orgacs.org
The key steps in its atmospheric degradation are:
OH Radical Attack: The process begins when an OH radical abstracts a hydrogen atom from the glycol ether molecule. The positions most susceptible to abstraction are the carbon atoms adjacent to the ether oxygen atoms, which are electronically activated.
Formation of Peroxy Radicals (RO₂): After hydrogen abstraction, the resulting alkyl radical rapidly reacts with atmospheric oxygen (O₂) to form an organic peroxy radical (RO₂).
Fate of RO₂ Radicals: The subsequent reactions of the RO₂ radical determine the final oxidation products. These pathways are competitive and depend on atmospheric conditions, such as the levels of nitrogen oxides (NOx) and hydroperoxy radicals (HO₂).
Bimolecular Reactions: The RO₂ radical can react with nitric oxide (NO), nitrogen dioxide (NO₂), or other peroxy radicals.
Unimolecular Reactions (Autoxidation): The RO₂ radical can undergo an intramolecular hydrogen shift (H-shift), a process known as autoxidation. This creates a new alkyl radical site on the same molecule, which then adds another O₂ molecule. This process can repeat, leading to the formation of highly oxygenated organic molecules (HOMs). acs.org
Research on 2-ethoxyethanol has shown that these H-shift processes are fast enough to compete with bimolecular reactions, especially in modern urban atmospheres where the lifetime of RO₂ radicals is increasing. acs.org This implies that the oxidation of glycol ethers like this compound can be a significant source of low-volatility HOMs, which are key precursors to the formation of SOAs. acs.org The estimated atmospheric half-life for a related compound, diethylene glycol monobutyl ether, is approximately 11 hours, indicating that these compounds are readily degraded via photo-oxidation. solventsandpetroleum.com
Role in Hydraulic Fluid Research and Development
Glycol ethers are a foundational component in the formulation of high-performance hydraulic fluids, particularly automotive brake fluids. This compound, also known as triethylene glycol monopropyl ether, is part of the family of glycol ethers and polyglycols used for this purpose. google.com These fluids must meet stringent performance standards, such as those specified by the Department of Transportation (e.g., DOT 4), which dictate high boiling points, stable viscosity over a wide temperature range, corrosion resistance, and compatibility with rubber components. google.com
The role of glycol ethers in these formulations is multifaceted:
Solvent Base: They serve as the primary solvent, dissolving other components like corrosion inhibitors, antioxidants, and pH stabilizers to create a stable, homogeneous fluid. The chemical structure of this compound, with its ether linkages and terminal hydroxyl group, makes it an excellent solvent. wikipedia.org
Viscosity Control: The fluid must maintain low viscosity at cold temperatures (e.g., -40°C) to ensure proper system response, while not becoming too thin at high operating temperatures. The selection and concentration of specific glycol ethers are critical for achieving the desired kinematic viscosity profile. google.com
Water Tolerance: Brake fluids are hygroscopic and absorb moisture from the atmosphere over time. Glycol ethers help to keep this absorbed water in solution, which prevents the formation of a separate water phase that could boil at 100°C or freeze. This maintains a high wet equilibrium reflux boiling point (WERBP).
A U.S. Patent on low-viscosity functional fluids lists triethylene glycol monopropyl ether and tripropylene (B76144) glycol monopropyl ether as useful components in brake fluid compositions designed to meet DOT 4 standards. google.com These fluids often contain a mixture of different alkoxy glycols and glycol borate (B1201080) esters to achieve the optimal balance of properties. google.com
Table 2: Example Components in a Model Hydraulic Fluid Formulation
| Component Type | Example Compound | Function in Formulation | Reference |
|---|---|---|---|
| Glycol Ether | Triethylene Glycol Monopropyl Ether | Solvent base, viscosity control, boiling point elevation | google.com |
| Glycol Ether | Methoxy Triglycol | Solvent base, viscosity control | google.com |
| Glycol Borate Ester | Alkoxy Glycol Borate Ester | Boiling point elevation, corrosion inhibition | google.com |
| Corrosion Inhibitor | Amine-based inhibitor | Prevents corrosion of metal components | google.com |
| pH Stabilizer | Alkanolamine | Maintains alkaline pH to prevent acid-catalyzed degradation | google.com |
Studies of Solutions in Non-Aqueous Media
The compound this compound is a member of the propylene (B89431) glycol ether (P-series) or ethylene glycol ether (E-series) family, which are widely studied and used for their excellent solvency and coupling properties. lyondellbasell.comsaiper.com Its molecular structure is amphiphilic, containing a polar alcohol headgroup and a non-polar propyl-terminated ether tail, allowing it to dissolve in or be miscible with a wide range of substances, from polar liquids like water to non-polar oils and resins. lyondellbasell.com
In the context of non-aqueous media, research and applications involving this compound focus on its ability to:
Act as an Active Solvent: In solvent-based (non-aqueous) coatings and inks, it serves as an active solvent for resins and pigments. Its slow evaporation rate is particularly valuable in high-solids coatings, as it remains in the film longer, aiding in coalescence and ensuring a smooth, uniform finish. saiper.com
Function as a Coupling Agent: In systems containing immiscible components, such as oil-in-water or water-in-oil emulsions, this compound can act as a coupling agent. It helps to stabilize the mixture by reducing the interfacial tension between the phases. This property is leveraged in the formulation of hard surface cleaners, degreasers, and agricultural products where active ingredients need to be solubilized in a non-aqueous or mixed-phase carrier. saiper.com
Modify Rheology and Film Formation: Its high boiling point and solvency make it an effective coalescing agent, lowering the minimum film formation temperature (MFFT) in latex coatings. saiper.com In non-aqueous ink formulations, it helps maintain and stabilize the rheological (flow) properties over time. saiper.com
Serve as a Chemical Intermediate: It is used as a reactant in non-aqueous synthesis to produce other chemical species, such as acid ester derivatives and plasticizers. saiper.com
Studies of solutions containing glycol ethers like this compound are fundamental to formulating a vast array of industrial and consumer products. Research investigates how its addition affects properties like viscosity, surface tension, evaporation rate, and the solubility of active ingredients in complex, often non-aqueous, multicomponent systems. lyondellbasell.comunivarsolutions.com
Environmental Fate and Transformation Pathways: Mechanistic Focus
Biodegradation Mechanisms in Aquatic and Terrestrial Systems
In soil and water, the primary fate of 2-(2-(2-Propoxyethoxy)ethoxy)ethanol is biodegradation, mediated by diverse microbial communities. The specific pathways depend on the availability of oxygen.
Under aerobic conditions, the biodegradation of glycol ethers like this compound is initiated by the oxidation of the terminal alcohol group. This primary metabolic step is often catalyzed by alcohol dehydrogenase (ADH), converting the ethanol moiety into an aldehyde intermediate. This is followed by further oxidation to a carboxylic acid metabolite.
Studies on structurally similar compounds, such as 2-butoxyethanol and 2-propoxyethanol, have identified several bacterial strains capable of utilizing these chemicals as a sole source of carbon. Genera such as Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus have been isolated from various environments, including forest soil and activated sludge, and have demonstrated the ability to completely degrade these glycol ethers. The metabolic pathways for longer-chain alcohol ethoxylates are believed to proceed via two parallel routes:
Central Fission: Cleavage of the ether bond within the ethoxylate chain, resulting in the formation of polyethylene glycols (PEGs).
ω-Oxidation: Oxidation of the terminal end of the ethoxylate chain to form a carboxylated intermediate, which is then progressively shortened by the removal of single ethoxy units.
For this compound, the degradation would likely follow a similar pattern, starting with the oxidation of the primary alcohol and subsequent enzymatic attack on the ether linkages, breaking the molecule down into smaller, more readily metabolized fragments like glyoxylic acid and n-butanol.
Table 1: Bacterial Strains Capable of Degrading Structurally Similar Glycol Ethers
| Bacterial Strain | Degraded Substrates |
|---|---|
| Pseudomonas putida BOE100 | 2-butoxyethanol, 2-ethoxyethanol (B86334), 2-propoxyethanol, ethanol |
| P. vancouverensis BOE200 | 2-butoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, n-hexanol |
| Hydrogenophaga pseudoflava BOE3 | 2-butoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, PEG 200 |
| Gordonia terrae BOE5 | 2-butoxyethanol, diethyl ether, di-n-butyl ether |
| Cupriavidus oxalaticus BOE300 | 2-butoxyethanol, 2-butoxyacetic acid, glyoxylic acid |
In the absence of oxygen, the transformation of glycol ethers proceeds through different mechanisms. While specific studies on this compound are limited, research on the anaerobic cleavage of 2-phenoxyethanol by Acetobacterium sp. provides a plausible model. This process involves the enzymatic cleavage of the ether bond to yield phenol and acetaldehyde, with the acetaldehyde being subsequently oxidized to acetate.
A proposed mechanism suggests a process similar to that of diol dehydratase, which could involve an intramolecular hydrogen shift. An alternative proposed mechanism involves an alpha-hydroxyradical or its conjugate base (ketyl anion), which is known to readily eliminate a leaving group in the beta position, leading to the scission of the ether bond. This suggests that under anaerobic conditions, this compound could be cleaved at one of its ether linkages to produce smaller alcohols and aldehydes, which can then be fermented by the anaerobic microbial consortium.
Atmospheric Photochemical Degradation Pathways
When released into the atmosphere, this compound is subject to photochemical degradation, primarily driven by reactions with hydroxyl (OH) radicals during the daytime. These reactions are key to determining the atmospheric lifetime of the compound.
The dominant atmospheric loss process for glycol ethers is the gas-phase reaction with OH radicals. This reaction proceeds via hydrogen atom abstraction from the various carbon-hydrogen bonds within the molecule. The positions adjacent to the ether oxygens are particularly susceptible to this attack, as the C-H bonds are activated.
For the closely related compound 2-ethoxyethanol, this initial reaction leads to the formation of several alkyl radical isomers. Following the abstraction of a hydrogen atom, molecular oxygen (O₂) rapidly adds to the radical, forming an organic peroxy radical (RO₂). The subsequent fate of this RO₂ radical is crucial and depends on atmospheric conditions. It can undergo bimolecular reactions (e.g., with nitric oxide or hydroperoxyl radicals) or intramolecular hydrogen shifts, a process known as autoxidation. Studies on 2-ethoxyethanol have shown that these H-shift processes are sufficiently fast to compete with bimolecular reactions, especially under lower nitrogen oxide (NOx) conditions typical of modern urban environments. This autoxidation pathway is a significant route for forming more complex and highly oxygenated products.
The degradation of this compound in the atmosphere leads to a variety of oxidation products. Based on studies of analogous compounds like 2-ethoxyethanol, the products formed depend on the specific degradation pathway taken by the peroxy radicals (RO₂).
Bimolecular Reactions: Reactions of RO₂ with hydroperoxyl radicals (HO₂) can form hydroperoxides (ROOH), carbonyls, and alkoxy radicals (RO).
Autoxidation Pathways: Intramolecular H-shifts within the RO₂ radical, followed by further O₂ addition, lead to the formation of highly oxygenated organic molecules (HOMs). These HOMs are important as they can contribute to the formation of secondary organic aerosols (SOAs).
For 2-ethoxyethanol, major identified products from its reaction with OH radicals include ethyl formate, ethylene (B1197577) glycol monoformate, and ethoxyacetaldehyde. It is expected that the atmospheric oxidation of this compound would generate a more complex mixture of analogous products, including various formates, acetates, and carbonyl compounds resulting from the fragmentation of the parent molecule.
Table 2: Representative Atmospheric Reaction Products from the OH-Initiated Oxidation of 2-Ethoxyethanol
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| Ethyl Formate | HC(O)OCH₂CH₃ | Bimolecular Reaction |
| Ethylene Glycol Monoformate | HC(O)OCH₂CH₂OH | Bimolecular Reaction |
| Ethoxyacetaldehyde | CH₃CH₂OCH₂C(O)H | Bimolecular Reaction |
| Highly Oxygenated Molecules (HOMs) | Various | Autoxidation (Intramolecular H-shift) |
Transport and Distribution Mechanisms in Environmental Compartments
The movement and partitioning of this compound in the environment are governed by its physicochemical properties. As a glycol ether, it is characterized by high water solubility and a low octanol-water partition coefficient (log Kow). These properties dictate its environmental distribution.
Aquatic and Terrestrial Systems: Due to its water solubility, if released to the environment, the compound will predominantly partition to surface water and soil. Its low log Kow value indicates a low potential for bioaccumulation in organisms and a low affinity for adsorbing to soil and sediment particles. This makes it mobile in soil and potentially able to leach into groundwater. nih.gov
Atmosphere: While it can be released into the atmosphere, its atmospheric lifetime is expected to be short (on the order of hours) due to rapid degradation by OH radicals. nih.gov This rapid removal, combined with efficient wet deposition due to its water solubility, results in a very low potential for long-range atmospheric transport. nih.gov
Mobility in Soil and Groundwater Systems
The mobility of this compound in terrestrial and aquatic environments is largely dictated by its potential for adsorption to soil particles and sediment. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A low Koc value indicates weak adsorption and, consequently, high mobility, suggesting a greater potential for the chemical to leach through the soil profile and enter groundwater systems.
The high miscibility of this compound in water further supports the likelihood of its transport through the soil matrix with infiltrating water, ultimately reaching groundwater. The primary mechanism of mobility is advection with the bulk flow of water, with minimal retardation due to adsorption.
Interactive Data Table: Mobility Potential
| Parameter | Value | Implication for Mobility |
| Soil Adsorption Coefficient (Koc) | Data not available; expected to be low based on chemical structure and properties of analogous compounds. | High potential for mobility in soil and leaching to groundwater. |
| Water Solubility | Miscible | High potential to be transported with water through the soil profile. |
Volatilization from Water and Soil Surfaces
Volatilization is a significant environmental transport pathway for many organic compounds, determining their transfer from terrestrial and aquatic surfaces to the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.
The vapor pressure of this compound has been reported, providing a measure of its tendency to evaporate.
Interactive Data Table: Volatilization Potential
| Parameter | Value | Source |
| Vapor Pressure | 0.03 mmHg (at 20°C) | echemportal.org |
While the vapor pressure is low, it indicates some potential for volatilization from soil and other surfaces. However, for volatilization from water, the Henry's Law constant is a more direct indicator. Although a specific numerical value for the Henry's Law constant of this compound is not available, it has been described as low. A low Henry's Law constant signifies that the compound has a strong preference for the aqueous phase over the gas phase. nih.gov
This characteristic, combined with its high water solubility, suggests that volatilization from water bodies is not a significant environmental fate process. nih.gov The compound will preferentially remain dissolved in water rather than partitioning into the atmosphere. Similarly, from moist soil surfaces, the high affinity for water will limit volatilization. Evaporation from dry soil surfaces may occur, but it is expected to be a slow process due to the compound's low vapor pressure.
Emerging Research Frontiers and Future Directions
Advancements in Multiscale Modeling and Simulation of Ether Systems
The complexity of polyether systems, such as those involving 2-(2-(2-propoxyethoxy)ethoxy)ethanol, necessitates sophisticated modeling techniques that can span multiple length and time scales. Multiscale modeling has emerged as a powerful approach to bridge the gap between microscopic molecular behavior and macroscopic material properties. rockchemicalsinc.comsaiper.com This computational strategy is crucial for understanding and predicting the behavior of ether systems in various applications.
The core of multiscale modeling lies in its hierarchical approach, where different simulation methods are applied at their most appropriate scales—from quantum mechanics for electronic-level interactions to atomistic simulations (Molecular Dynamics) for molecular arrangements and coarse-grained models for mesoscopic-level phenomena, and finally to continuum models for bulk properties. youtube.com For ether systems, this allows researchers to investigate fundamental processes like solvent-solute interactions, molecular conformations, and the self-assembly of polyether chains.
Recent advancements have focused on developing more seamless and adaptive scale-bridging methodologies. youtube.com For instance, in the context of materials science, hybrid models that couple finite element (FE) methods at the continuum scale with molecular or particle-based simulations at a finer scale are being developed. youtube.com These models can, for example, compute the average stress on a material based on the deformation gradient provided by an upper-scale model. youtube.com Such approaches are vital for designing materials where the performance is governed by processes occurring at multiple scales. wikipedia.org
Key challenges in the multiscale modeling of ether systems include the development of accurate force fields for atomistic simulations and the significant computational cost associated with bridging temporal scales, which is often a more complex problem than spatial scale-bridging. youtube.com Overcoming these hurdles is essential for the in silico design of new ether-based materials with tailored properties.
Innovations in Sustainable Synthesis and Green Chemistry for Polyethers
The chemical industry is undergoing a significant shift towards sustainable practices, with a strong emphasis on the principles of green chemistry. glycol-ethers.eu This transition is particularly relevant for the synthesis of polyethers, which traditionally relies on petrochemical feedstocks. glycol-ethers.eu Innovations in this area focus on reducing the environmental footprint by utilizing renewable resources, minimizing waste, and employing safer chemical pathways. jrhessco.com
One of the most promising advancements is the use of bio-based monomers . Researchers are exploring methods to convert biomass, such as agricultural waste and plant oils, into building blocks for polymers, thereby reducing the dependence on fossil fuels. glycol-ethers.eu This approach lowers the carbon footprint of the resulting polyethers. glycol-ethers.eu
Enzymatic polymerization represents another key innovation, using natural catalysts to produce polymers under mild conditions. glycol-ethers.eu This method minimizes energy consumption and waste generation compared to traditional catalytic processes. glycol-ethers.eu Furthermore, the development and use of green solvents , such as ionic liquids and supercritical carbon dioxide, are replacing conventional, often hazardous, organic solvents. jrhessco.comtaminkalatak.com
Solvent-free polymerization techniques are also gaining traction as a method to eliminate the use of volatile organic compounds entirely. taylorandfrancis.com These green approaches are not only environmentally beneficial but can also lead to polymers with novel properties and improved biodegradability. glycol-ethers.eualliancechemical.com
| Approach | Traditional Method | Green Chemistry Innovation | Key Benefits of Green Approach |
|---|---|---|---|
| Feedstock | Petrochemical-based (e.g., propylene (B89431) oxide) | Bio-based monomers from renewable biomass. glycol-ethers.eu | Reduced carbon footprint, less reliance on fossil fuels. glycol-ethers.eu |
| Catalysis | Harsh chemical catalysts, high temperatures/pressures | Enzymatic polymerization, advanced chemocatalysis. glycol-ethers.eu | Mild reaction conditions, higher selectivity, reduced energy use. glycol-ethers.eu |
| Solvents | Volatile Organic Compounds (VOCs) | Green solvents (e.g., ionic liquids, supercritical CO₂) or solvent-free systems. jrhessco.comtaylorandfrancis.com | Reduced toxicity, minimized pollution and waste. jrhessco.com |
| Process | Often multi-step with protection groups | Continuous flow reactors, minimized process steps. jrhessco.com | Improved efficiency, reduced waste, better process control. jrhessco.com |
Development of Advanced Materials Incorporating this compound
While this compound is a member of the broader family of propylene glycol ethers (P-series), its specific properties make it and similar compounds valuable components in the formulation of advanced materials. boxa-solvents.comwikipedia.org These glycol ethers are recognized for their excellent solvency, high boiling points, and ability to act as coupling agents, which are critical for creating high-performance products. wikipedia.orgsolventis.net
In the paints and coatings industry , P-series glycol ethers are essential for developing advanced formulations, including low-VOC water-based paints. rockchemicalsinc.comboxa-solvents.com They function as powerful coalescing agents, facilitating the formation of a continuous, high-quality film as the paint dries. saiper.comglycol-ethers.eu This is crucial for ensuring the durability, adhesion, and appearance of the final coating. rockchemicalsinc.com The controlled evaporation rate of compounds like this compound helps prevent film defects such as cracking and ensures a smooth finish. rockchemicalsinc.com Their ability to dissolve a wide array of resins, including acrylics, epoxies, and polyurethanes, makes them versatile solvents in industrial and architectural coatings. glycol-ethers.eusolventis.net
In the electronics industry , the purity and solvent properties of propylene glycol ethers are leveraged in the manufacturing of semiconductors and circuit boards. glycol-ethers.eu They are used in photoresist formulations and as cleaning agents to remove residues without damaging sensitive electronic components. boxa-solvents.com
Furthermore, the unique amphiphilic nature of glycol ethers—possessing both water-loving and oil-loving characteristics—makes them effective coupling agents in complex formulations, such as industrial and household cleaners, where they help to solubilize hydrophobic oils and greases. saiper.comalliancechemical.com The incorporation of this compound and related ethers into these materials is a key strategy for achieving superior performance and meeting stringent regulatory and environmental standards. jrhessco.com
Integration of Artificial Intelligence and Machine Learning in Ether Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, including the study and application of ethers. nist.gov These computational tools have the potential to dramatically accelerate the design-build-test-learn cycle in materials science and chemical synthesis.
For ether research, AI and ML can be applied in several key areas. Materials Discovery is one of the most promising frontiers. Machine learning models can be trained on existing chemical databases to predict the properties of novel, yet-to-be-synthesized ether compounds. This allows for the rapid screening of vast chemical spaces to identify candidates with desired characteristics, such as specific solvency, viscosity, or thermal properties.
In the realm of synthesis optimization , AI can analyze complex reaction data to identify the optimal conditions (e.g., temperature, pressure, catalyst) for producing a target ether molecule like this compound. This leads to higher yields, reduced waste, and more efficient chemical processes. ML algorithms can identify hidden patterns and relationships in experimental data that may not be apparent to human researchers.
Furthermore, predictive modeling of material performance is another significant application. For instance, AI can be used to develop quantitative structure-activity relationship (QSAR) models that correlate the molecular structure of polyethers with their performance in a given application, such as their effectiveness as a solvent in a coating formulation. nist.gov This data-driven approach streamlines the development of new materials and reduces the need for extensive, time-consuming laboratory experiments.
| Application Area | Specific AI/ML Task | Potential Impact on Ether Research |
|---|---|---|
| New Molecule Design | Generative models (e.g., GANs) to propose novel ether structures. | Discovery of new ethers with enhanced or specialized properties. boxa-solvents.com |
| Property Prediction | Regression models to predict physical and chemical properties (e.g., boiling point, solubility). | Rapid screening of virtual compounds, prioritizing synthesis efforts. |
| Synthesis Planning | Retrosynthesis algorithms to design efficient synthetic routes. | Accelerated development of sustainable and cost-effective production methods. |
| Process Optimization | Bayesian optimization or reinforcement learning to fine-tune reaction conditions. | Increased yields, reduced energy consumption, and minimized byproducts. solventis.net |
| Formulation Design | Predictive models for performance of ethers in complex mixtures (e.g., coatings, cleaners). | Faster development of high-performance commercial products. nist.gov |
Q & A
Q. What are the key physicochemical properties of 2-(2-(2-Propoxyethoxy)ethoxy)ethanol relevant to laboratory applications?
The compound is a glycol ether with a molecular formula C₈H₁₈O₄ , featuring a polyether chain terminated by a hydroxyl group. Key properties include:
- Density : ~1.11 g/cm³ (similar to related glycol ethers) .
- Water solubility : Moderate (~24 g/L), enabling its use in aqueous-organic solvent systems .
- Hygroscopicity : Requires storage under inert atmospheres to prevent moisture absorption .
- Boiling point : Estimated >200°C based on structural analogs, making it suitable for high-temperature reactions .
Methodological relevance : These properties guide solvent selection for reactions requiring polar aprotic conditions, such as polymer synthesis or DNA detection assays .
Q. What safety protocols are critical when handling this compound?
- Protective equipment : Use nitrile gloves, ANSI-certified goggles, and respirators with organic vapor cartridges. Polyethylene or PVC-coated suits are recommended for prolonged exposure .
- Ventilation : Ensure fume hoods with ≥100 ft/min face velocity during handling .
- Exposure limits : Adhere to occupational exposure limits (OELs) for glycol ethers (e.g., ACGIH TLV of 5 ppm for similar compounds) .
Monitoring : Regular urinary biomonitoring (e.g., detecting alkoxyacetic acids) is advised for labs with frequent use .
Advanced Research Questions
Q. How can experimental designs mitigate reproductive toxicity risks associated with this compound?
- In vitro alternatives : Use zebrafish embryo models (FET assay) to assess developmental toxicity, reducing reliance on mammalian studies .
- Dose-response modeling : Apply benchmark dose (BMD) approaches to establish no-observed-adverse-effect levels (NOAELs) for reproductive endpoints .
- Operational controls : Implement strict exposure controls for researchers of reproductive age, including task rotation and air monitoring .
Contradiction resolution : Discrepancies in toxicity data (e.g., conflicting NOAELs) may arise from species-specific metabolism. Cross-validate using human hepatic microsome assays .
Q. What analytical methods resolve contradictions in reported metabolic pathways of this compound?
- LC-MS/MS : Quantify urinary metabolites like 2-(2-propoxyethoxy)acetic acid with a detection limit of 0.1 µg/mL .
- Isotope tracing : Use deuterated analogs (e.g., D₇-2-(2-propoxyethoxy)ethanol) to track metabolic fate in vivo .
- Computational modeling : Apply QSAR models to predict cytochrome P450 interactions, identifying potential metabolic intermediates .
Case study : A 2017 biomonitoring study found inter-individual variability in metabolite excretion, highlighting the need for personalized risk assessments .
Q. How can researchers optimize synthesis protocols for ethylene glycol-based polymers using this compound?
- Catalyst selection : Use Mitsunobu conditions (DIAD, triphenylphosphine) for etherification steps to achieve >90% yield .
- Purification : Remove unreacted monomers via fractional distillation (bp 150–180°C under vacuum) .
- Quality control : Validate polymer molecular weight distributions using GPC with refractive index detection .
Challenge : Competing hydrolysis of the propoxy group under acidic conditions requires pH stabilization (6.5–7.5) during reactions .
Methodological Challenges and Solutions
Q. What strategies address conflicting data on the compound’s dermal absorption rates?
- In silico modeling : Use COSMOtherm to predict permeability coefficients (Kp), validated against ex vivo human skin models .
- Experimental standardization : Adopt OECD TG 428 protocols for in vitro dermal absorption assays, using Franz diffusion cells .
Example : A 2015 study reported Kp values ranging from 0.5–2.1 cm/h; this variability was attributed to differences in skin donor age and storage conditions .
Q. How should researchers design ecotoxicity studies for environmental risk assessment?
- Test organisms : Use Daphnia magna (48-h EC₅₀) and Pseudokirchneriella subcapitata (72-h growth inhibition) as model species .
- Exposure scenarios : Simulate wastewater effluent conditions (0.1–10 mg/L) with pH adjusted to 6.0–8.5 .
Data gap : Lack of long-term algal toxicity data necessitates chronic exposure studies (>21 days) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
